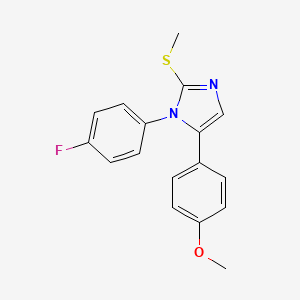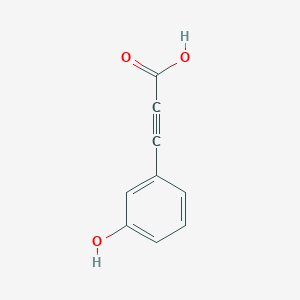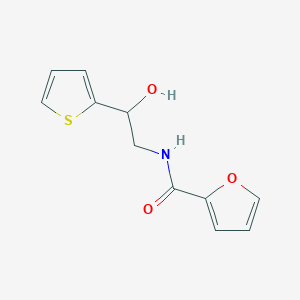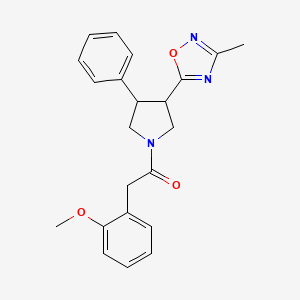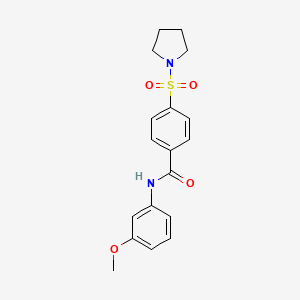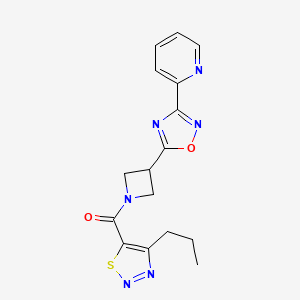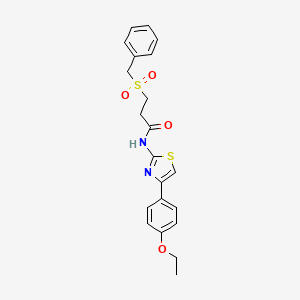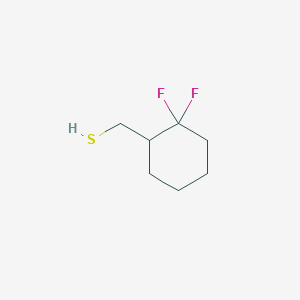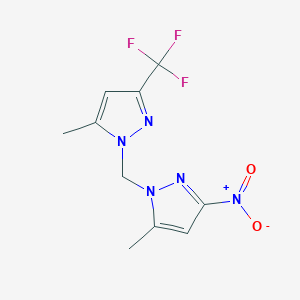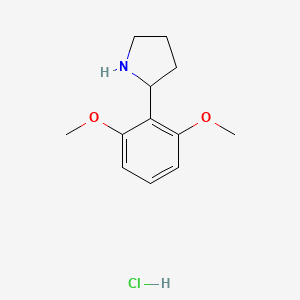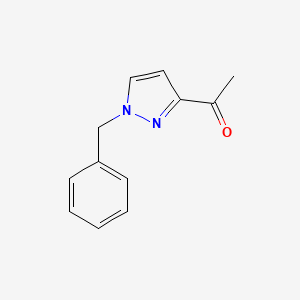![molecular formula C18H19FN4O2S B2979990 5-(sec-butylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-61-0](/img/structure/B2979990.png)
5-(sec-butylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(sec-butylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has gained attention for its unique chemical properties and potential applications in various scientific fields. This compound falls under the category of pyrimido[4,5-d]pyrimidine derivatives, known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions, usually starting with readily available precursors. The synthesis typically involves:
Formation of the pyrimidine ring structure.
Introduction of the sec-butylthio group through a substitution reaction.
Incorporation of the fluorophenyl group via electrophilic aromatic substitution.
Methylation of the pyrimido[4,5-d]pyrimidine scaffold.
Industrial Production Methods
In industrial settings, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This often involves:
Use of high-pressure reactors for better control of reaction parameters.
Employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(sec-butylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes several types of reactions:
Oxidation: : Conversion of the sec-butylthio group to a sulfoxide or sulfone.
Reduction: : Reductive cleavage of the aromatic fluorine substituent.
Substitution: : Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Employing lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Reacting with halogenating agents such as bromine (Br₂) or iodine (I₂).
Major Products
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Generation of defluorinated analogs.
Substitution: : Production of halogen-substituted derivatives.
Scientific Research Applications
5-(sec-butylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione finds applications across multiple scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for therapeutic potentials, including anticancer and antiviral activities.
Industry: : Employed in the development of specialty materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of this compound largely revolves around its ability to interact with specific molecular targets, such as enzymes and receptors:
Molecular Targets: : It may inhibit enzymes by binding to their active sites, thus blocking substrate access.
Pathways Involved: : It may affect signaling pathways by acting as an antagonist or agonist, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(sec-butylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
6-(sec-butylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to its analogs, 5-(sec-butylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibits:
Enhanced stability due to its unique structural configuration.
Potential for higher biological activity owing to the specific positioning of functional groups.
Properties
IUPAC Name |
5-butan-2-ylsulfanyl-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-5-10(2)26-16-13-15(22(3)18(25)23(4)17(13)24)20-14(21-16)11-6-8-12(19)9-7-11/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEFSXCSSZSVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2979907.png)
